molecular formula C27H42O5 B13388863 (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one

(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one

Cat. No.: B13388863
M. Wt: 446.6 g/mol
InChI Key: HCRGPOQBVFMZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one: is a steroidal compound belonging to the spirostan family. This compound is characterized by its unique spirostan structure, which includes a spiroketal ring system. It is commonly found in various plant species and has been studied for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of (3beta,5alpha,25R)-spirostan-3-ol to form the corresponding ketone, followed by selective reduction to yield the desired dihydroxy compound . The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification and chemical modification. Techniques such as column chromatography and recrystallization are commonly employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like PCC or potassium permanganate (KMnO4).

    Reduction: Formation of alcohols or alkanes using reducing agents such as NaBH4 or lithium aluminum hydride (LiAlH4).

    Substitution: Introduction of functional groups like halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, chromium trioxide (CrO3)

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Dichloromethane (DCM), ethanol, tetrahydrofuran (THF)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with steroid hormone receptors and other cellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3beta,5alpha,25R)-spirostan-3-ol
  • (25R)-5alpha-Spirostan-2alpha,3beta-diol
  • (3beta,5alpha,25R)-3-hydroxyspirostan-12-one

Uniqueness

(3beta,5alpha,25R)-3,5-Dihydroxyspirostan-6-one is unique due to its specific dihydroxy and spiroketal structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential pharmacological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one

InChI

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3

InChI Key

HCRGPOQBVFMZFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.